Tyloxapol

Catalog No.
S596088
CAS No.
25301-02-4
M.F
C17H28O3
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyloxapol

CAS Number

25301-02-4

Product Name

Tyloxapol

IUPAC Name

formaldehyde;oxirane;4-(2,4,4-trimethylpentan-2-yl)phenol

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C14H22O.C2H4O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2-3-1;1-2/h6-9,15H,10H2,1-5H3;1-2H2;1H2

InChI Key

MDYZKJNTKZIUSK-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1

Synonyms

4-(1,1,3,3-Tetramethylbutyl)phenol polymer with formaldehyde and oxirane; p-(1,1,3,3-Tetramethylbutyl)Phenol Polymer with Ethylene Oxide and Formaldehyde; Ethylene Oxide Polymer with Formaldehyde and p-(1,1,3,3-Tetramethylbutyl)phenol; Oxirane Polymer with Formaldehyde and 4-(1,1,3,3-tetramethylbutyl)phenol; Ethylene oxide-formaldehyde-4-(1,1,3,3-tetramethylbutyl)phenol copolymer; Ethylene oxide-formaldehyde-p-octylphenol Copolymer;

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1

Studying Lipid Metabolism and Metabolism-Related Diseases

Tyloxapol, a nonionic detergent, finds significant application in studying lipid metabolism and related diseases. Its ability to interact with lipids makes it a valuable tool for researchers investigating various aspects of this process [].

  • Estimating VLDL secretion rate: Tyloxapol injection in rats allows researchers to estimate the rate of Very Low-Density Lipoprotein (VLDL) secretion from the liver, a crucial step in understanding cholesterol transport and potential abnormalities [].
  • Investigating lipoprotein interactions: By surrounding lipoproteins, Tyloxapol helps researchers study their interactions and metabolic pathways. This information is valuable in understanding how different lipoproteins influence overall health [].
  • Inducing artificial hyperlipidemia: Researchers can use Tyloxapol to induce controlled hyperlipidemia, a condition of high blood cholesterol and triglycerides, in animal models. This allows them to study the effects of high cholesterol and develop potential treatment strategies [].

Drug Delivery and Formulation Studies

Beyond its role in studying lipid metabolism, Tyloxapol also holds promise in drug delivery and formulation research:

  • Niosome development: Tyloxapol can form microscopic spheres called niosomes, which act as carriers for delivering drugs. Researchers are exploring the use of Tyloxapol niosomes for targeted drug delivery and improved drug stability [].
  • Emulsifying agent: Tyloxapol's properties as a nonionic surfactant make it useful as an emulsifying agent in various pharmaceutical formulations, particularly for ophthalmic products [].

Tyloxapol is a nonionic liquid polymer classified as an alkyl aryl polyether alcohol. It serves primarily as a surfactant, facilitating the liquefaction and removal of mucopurulent bronchopulmonary secretions. This compound is commonly administered via inhalation through nebulizers or oxygen streams, making it particularly useful in respiratory therapies. Tyloxapol is also known to block plasma lipolytic activity, inhibiting the breakdown of triglyceride-rich lipoproteins when injected intraperitoneally, which is utilized in experimental hyperlipidemia studies in animal models .

In the context of pulmonary secretions, tyloxapol acts as a surfactant. Surfactants lower the surface tension of liquids, allowing them to spread and mix more easily. In the lungs, tyloxapol reduces the surface tension of mucus, making it thinner and easier to clear by coughing or other airway clearance mechanisms [].

While generally considered safe for its intended use, potential safety concerns associated with tyloxapol include:

  • Mild Irritation: Inhalation or contact with skin or eyes may cause mild irritation [].
  • Potential Toxicity: Limited data is available on the systemic toxicity of tyloxapol, and further research is needed [].

Please Note:

  • The information on the synthesis of tyloxapol is not publicly available.
  • More data is needed to fully understand the potential systemic toxicity of tyloxapol.

Tyloxapol is synthesized through the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde, leading to the formation of a polymeric chain. This process typically involves addition reactions in the presence of alkaline catalysts such as sodium or potassium hydroxide. The catalysts are subsequently neutralized and removed from the final product .

Tyloxapol exhibits significant biological activity as a surfactant. Its primary mechanism involves reducing surface tension in pulmonary secretions, thereby enhancing mucus clearance from the airways. Additionally, it acts as an inhibitor of lipoprotein lipase, which plays a crucial role in lipid metabolism by preventing triglyceride uptake . The compound has also been shown to interact with various cellular pathways, including the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells, which is involved in inflammatory responses .

The synthesis of Tyloxapol can be summarized as follows:

  • Starting Materials: 4-(1,1,3,3-tetramethylbutyl)phenol and formaldehyde.
  • Catalysts: Alkaline catalysts (e.g., sodium or potassium hydroxide) are used during the addition reactions.
  • Process:
    • The reaction mixture is heated to promote polymerization.
    • After completion, the alkaline catalyst is neutralized and removed.
  • Purification: The final product is purified to ensure the removal of any unreacted materials or by-products.

Tyloxapol has several applications in both clinical and research settings:

  • Medical Use: Primarily used as a surfactant for treating conditions involving excessive mucus production in respiratory diseases.
  • Research: Employed in studies investigating lipid metabolism and hyperlipidemia due to its ability to inhibit lipoprotein lipase.
  • Pharmaceutical Formulations: It is a key ingredient in products such as Tacholiquin and Exosurf, designed for inhalation therapy .

Studies have explored Tyloxapol's interactions with various biological systems:

  • Lipid Metabolism: It inhibits lipoprotein lipase activity, affecting triglyceride levels in plasma.
  • Inflammatory Pathways: Tyloxapol's interaction with nuclear factor kappa-light-chain-enhancer of activated B cells suggests potential implications in inflammatory diseases .
  • Cytotoxicity: Recent investigations indicate that Tyloxapol may exhibit cytotoxic effects at certain concentrations, necessitating further research into its safety profile .

Several compounds share similarities with Tyloxapol in terms of structure and function. Below is a comparison highlighting its uniqueness:

Compound NameTypePrimary UseUnique Features
Polysorbate 80Nonionic surfactantFood additive; pharmaceutical agentWidely used as an emulsifier
Docusate SodiumAnionic surfactantLaxativePrimarily used for stool softening
Cetyl Trimethyl Ammonium BromideCationic surfactantAntiseptic; emulsifying agentEffective against bacteria but less soluble
Sorbitan MonostearateNonionic surfactantFood emulsifierDerived from sorbitol; lower toxicity

Tyloxapol stands out due to its dual role as both a surfactant for respiratory therapies and an inhibitor of lipid metabolism processes, making it particularly versatile compared to other compounds listed.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

280.20384475 g/mol

Monoisotopic Mass

280.20384475 g/mol

Heavy Atom Count

20

Related CAS

25301-02-4

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 87 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 86 of 87 companies with hazard statement code(s):;
H315 (98.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (48.84%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tyloxapol is an inhaled surfactant that assists in removing and liquefying and removing bronchopulmonary secretions with mucus and pus. Tyloxapol is administered either through nebulized solution or a stream of oxygen. Also investigated for use/treatment in cystic fibrosis and pediatric indications.

MeSH Pharmacological Classification

Surface-Active Agents

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CA - Expectorants
R05CA01 - Tyloxapol

Mechanism of Action

Tyloxapol, when injected IP, blocks plasma lipolytic activity, and thus the breakdown of triglyceride-rich lipoproteins. It has also been shown to be inhibitor of lipoprotein lipase, thus preventing triglyceride uptake.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

25301-02-4

Wikipedia

Tyloxapol

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types